molecular formula C13H17N5 B12798781 Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- CAS No. 53661-23-7

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro-

Cat. No.: B12798781
CAS No.: 53661-23-7
M. Wt: 243.31 g/mol
InChI Key: BWFVBVDXZSYVKC-UHFFFAOYSA-N
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Description

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoisoquinoline core with an ethyl group at the 6th position and a tetrahydro configuration at the 7th, 8th, 9th, and 10th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of an aryl aldehyde with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate. This Biginelli-type reaction yields the desired tetrahydropyrimidoisoquinoline compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent-free or green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidoisoquinolines, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

Mechanism of Action

The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity.

Comparison with Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.

    Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with a fused pyrimidine and pyridine ring system.

    Pyrimido[4,5-b]quinolines: These compounds have a quinoline ring fused to the pyrimidine core.

Uniqueness: Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

53661-23-7

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

6-ethyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine

InChI

InChI=1S/C13H17N5/c1-2-9-7-5-3-4-6-8(7)10-11(14)17-13(15)18-12(10)16-9/h2-6H2,1H3,(H4,14,15,16,17,18)

InChI Key

BWFVBVDXZSYVKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC(=NC(=C2C3=C1CCCC3)N)N

Origin of Product

United States

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